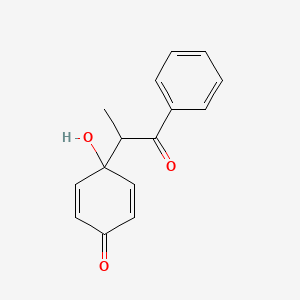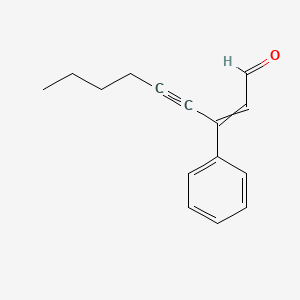
3-Phenylnon-2-en-4-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylnon-2-en-4-ynal is an organic compound characterized by the presence of a phenyl group attached to a non-2-en-4-ynal chain. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a subject of interest in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylnon-2-en-4-ynal typically involves the coupling of a phenylacetylene with an appropriate aldehyde under specific reaction conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, stringent control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylnon-2-en-4-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Phenylnon-2-en-4-ynal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Phenylnon-2-en-4-ynal exerts its effects involves interactions with specific molecular targets. The compound’s triple bond can participate in cycloaddition reactions, forming reactive intermediates that interact with biological molecules. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-en-1-al: Similar structure but lacks the triple bond.
3-Phenylprop-2-yn-1-al: Contains a triple bond but lacks the double bond.
3-Phenylbut-2-en-1-al: Contains both double and triple bonds but with different positioning.
Uniqueness
3-Phenylnon-2-en-4-ynal is unique due to the presence of both a double bond and a triple bond in its structure, which imparts distinct reactivity and properties compared to similar compounds. This dual unsaturation allows for a broader range of chemical transformations and applications.
Propiedades
Número CAS |
104429-45-0 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-phenylnon-2-en-4-ynal |
InChI |
InChI=1S/C15H16O/c1-2-3-4-6-11-15(12-13-16)14-9-7-5-8-10-14/h5,7-10,12-13H,2-4H2,1H3 |
Clave InChI |
KRKYCYXTTHCYHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(=CC=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
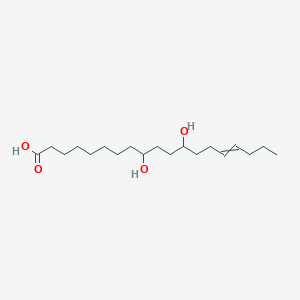
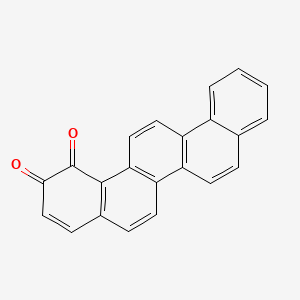


![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
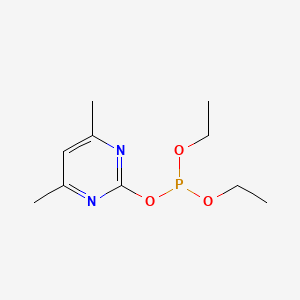
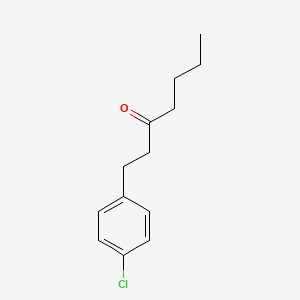
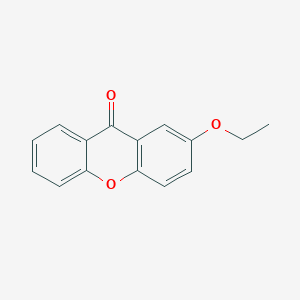
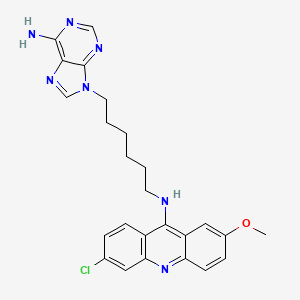
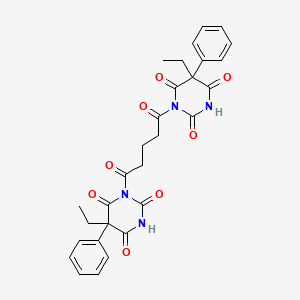
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
